An In-Depth Technical Guide to the Structure, Synthesis, and Characterization of Z-Gly-Pro-Phe-Pro-Leu-OH
An In-Depth Technical Guide to the Structure, Synthesis, and Characterization of Z-Gly-Pro-Phe-Pro-Leu-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic peptide Z-Gly-Pro-Phe-Pro-Leu-OH, a molecule of interest in biochemical and pharmaceutical research. The guide delves into the intricacies of its chemical structure, including the constituent amino acids and the role of the N-terminal benzyloxycarbonyl (Z) protecting group. Detailed, field-proven methodologies for its synthesis via Solid-Phase Peptide Synthesis (SPPS), purification by High-Performance Liquid Chromatography (HPLC), and characterization using Mass Spectrometry (MS) are presented. Furthermore, this guide explores the known biological activity of this pentapeptide as a serine proteinase inhibitor with applications in skincare, specifically in the modulation of skin desquamation. This document is intended to serve as a valuable resource for researchers and professionals engaged in peptide chemistry, drug discovery, and cosmetic science, providing both foundational knowledge and practical insights into the study and application of Z-Gly-Pro-Phe-Pro-Leu-OH.
Introduction
Z-Gly-Pro-Phe-Pro-Leu-OH is a synthetic pentapeptide with the sequence Glycine-Proline-Phenylalanine-Proline-Leucine. The N-terminus is protected by a benzyloxycarbonyl (Z) group, and the C-terminus is a free carboxylic acid. This peptide has garnered attention for its potential applications in drug development and as a bioactive ingredient in cosmetic formulations.[1] Its specific sequence, rich in proline residues, imparts a unique conformational rigidity that is often associated with specific biological activities. This guide will provide a detailed exploration of the molecular architecture of this peptide and the methodologies required for its synthesis and characterization, culminating in a discussion of its known biological functions.
Chemical Structure and Properties
The fundamental structure of Z-Gly-Pro-Phe-Pro-Leu-OH is dictated by the sequence of its five amino acid residues, the nature of the peptide bonds linking them, and the presence of the N-terminal Z-group.
Constituent Amino Acids
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Glycine (Gly): The simplest amino acid, with a single hydrogen atom as its side chain. This lack of a bulky side chain provides significant conformational flexibility to the peptide backbone.
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Proline (Pro): Unique among the proteinogenic amino acids, proline's side chain forms a cyclic structure by bonding back to the backbone amino group. This rigidifies the peptide backbone in its vicinity and influences the overall peptide conformation.
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Phenylalanine (Phe): An aromatic amino acid with a benzyl side chain. Its hydrophobic nature can play a role in receptor binding and interactions with other molecules.
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Leucine (Leu): An aliphatic amino acid with an isobutyl side chain. It is hydrophobic and contributes to the overall lipophilicity of the peptide.
The Benzyloxycarbonyl (Z) Protecting Group
The N-terminal glycine residue is protected by a benzyloxycarbonyl (Z or Cbz) group. This protecting group is crucial in peptide synthesis to prevent unwanted side reactions at the N-terminus during the coupling of subsequent amino acids. The Z-group is stable under a variety of reaction conditions but can be removed by catalytic hydrogenation or strong acids.
Peptide Bonds
The amino acids are linked by amide bonds, also known as peptide bonds. These are formed through a condensation reaction between the carboxyl group of one amino acid and the amino group of the next. The planarity of the peptide bond and the presence of two proline residues significantly influence the three-dimensional structure of Z-Gly-Pro-Phe-Pro-Leu-OH.
Physicochemical Properties
A summary of the key physicochemical properties of Z-Gly-Pro-Phe-Pro-Leu-OH is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 61867-13-8 | [2] |
| Molecular Formula | C₃₅H₄₅N₅O₈ | [2] |
| Molecular Weight | 663.76 g/mol | [2] |
| IUPAC Name | (2S)-4-methyl-2-[[(2S)-1-[(2S)-3-phenyl-2-[[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid | [2] |
Synthesis and Purification
The synthesis of Z-Gly-Pro-Phe-Pro-Leu-OH is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS), followed by purification using High-Performance Liquid Chromatography (HPLC).
Solid-Phase Peptide Synthesis (SPPS)
SPPS allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a commonly employed method.
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Resin Selection and Loading: A pre-loaded Wang or 2-chlorotrityl chloride resin with Fmoc-Leu-OH is a suitable starting point.
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Fmoc Deprotection: The Fmoc group is removed from the resin-bound leucine using a solution of 20% piperidine in dimethylformamide (DMF).
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Amino Acid Coupling: The next Fmoc-protected amino acid (Fmoc-Pro-OH) is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) and then added to the resin.
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Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-products.
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Repeat Cycle: Steps 2-4 are repeated for each subsequent amino acid in the sequence (Fmoc-Phe-OH, Fmoc-Pro-OH, and Z-Gly-OH).
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Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (if any) are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
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Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and then lyophilized to obtain the crude peptide powder.
High-Performance Liquid Chromatography (HPLC) Purification
The crude peptide obtained from SPPS is a mixture containing the desired product along with truncated and other modified sequences. Reversed-phase HPLC (RP-HPLC) is the standard method for purifying peptides based on their hydrophobicity.
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Column: A C18 stationary phase is typically used for peptide purification.
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
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Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
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Gradient: A linear gradient from a low percentage of mobile phase B to a higher percentage is used to elute the peptides. A typical gradient might be 5-95% B over 30 minutes.
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Detection: The peptide elution is monitored by UV absorbance at 220 nm and 280 nm.
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Fraction Collection and Analysis: Fractions are collected across the elution profile, and the purity of each fraction is assessed by analytical HPLC and mass spectrometry. Fractions containing the pure desired peptide are pooled and lyophilized.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in H₂O |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 10-70% B over 40 minutes |
| Detection | UV at 220 nm |
| Expected Retention Time | Highly dependent on the specific system, but expected to be in the mid to late part of the gradient due to the presence of Phe and Leu residues. |
Characterization
The identity and purity of the synthesized and purified Z-Gly-Pro-Phe-Pro-Leu-OH must be confirmed using analytical techniques, primarily mass spectrometry.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing peptides. It provides an accurate determination of the molecular weight of the peptide.
The expected monoisotopic mass of Z-Gly-Pro-Phe-Pro-Leu-OH (C₃₅H₄₅N₅O₈) is 663.33 g/mol . In ESI-MS, the peptide is typically observed as a protonated molecular ion [M+H]⁺.
| Ion | Expected m/z |
| [M+H]⁺ | 664.34 |
| [M+Na]⁺ | 686.32 |
Tandem mass spectrometry (MS/MS) can be used to confirm the amino acid sequence by fragmenting the peptide and analyzing the resulting fragment ions (b- and y-ions).
Biological Activity and Applications
Z-Gly-Pro-Phe-Pro-Leu-OH has been identified as a serine proteinase inhibitor.[3] This activity is of particular interest in the field of cosmetic science for its potential to modulate the desquamation process of the skin.[3]
Inhibition of Serine Proteinases and Skin Desquamation
Desquamation, the natural shedding of the outermost layer of the skin (stratum corneum), is a process mediated by serine proteases. These enzymes are responsible for the breakdown of intercellular connections (corneodesmosomes) that hold the corneocytes together. Over-activity of these proteases can lead to excessive or abnormal desquamation, resulting in skin conditions such as dryness and flakiness.
Z-Gly-Pro-Phe-Pro-Leu-OH is believed to act as a competitive inhibitor of these serine proteases. The peptide likely binds to the active site of the enzymes, preventing them from cleaving their natural substrates. This inhibition of proteolytic activity helps to regulate the desquamation process, leading to a smoother and more hydrated skin surface. The presence of proline residues may contribute to the peptide's stability against degradation by other skin proteases, enhancing its efficacy.
Potential in Drug Development
Beyond its application in cosmetics, the ability of Z-Gly-Pro-Phe-Pro-Leu-OH to inhibit serine proteases suggests potential therapeutic applications. Serine proteases are involved in a wide range of physiological and pathological processes, including inflammation, blood coagulation, and cancer progression. Therefore, inhibitors of these enzymes are actively being investigated as potential drug candidates for various diseases.[1] The specific sequence and structure of Z-Gly-Pro-Phe-Pro-Leu-OH may serve as a scaffold for the design of more potent and selective serine protease inhibitors for therapeutic use.
Conclusion
Z-Gly-Pro-Phe-Pro-Leu-OH is a synthetic pentapeptide with a well-defined structure and interesting biological activity. This guide has provided a comprehensive overview of its chemical properties, detailed protocols for its synthesis and purification, and methods for its characterization. The elucidation of its role as a serine proteinase inhibitor opens up avenues for its application in both the cosmetic and pharmaceutical industries. The methodologies and insights presented herein are intended to equip researchers and drug development professionals with the necessary knowledge to effectively work with and explore the potential of this intriguing peptide.
References
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Chem-Impex. (n.d.). Z-Gly-Pro-Phe-Pro-Leu-OH. Retrieved from [Link]
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Chem-Impex. (n.d.). Z-Gly-Leu-OH. Retrieved from [Link]
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Chem-Impex. (n.d.). Z-Pro-Leu-Gly-NHOH. Retrieved from [Link]
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Chem-Impex. (n.d.). Z-Pro-Gly-OH. Retrieved from [Link]
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Bio-protocol. (2015). Peptide Synthesis. Retrieved from [Link]
- Vanha-Perttula, T., & Kalliomäki, J. L. (1973). Purification and Characterization of a Z-Pro-prolinal-Insensitive Z-Gly-Pro-7-amino-4-methyl Coumarin-Hydrolyzing Peptidase from Bovine Serum—A New Proline-Specific Peptidase. Journal of Biological Chemistry, 248(22), 7707-7713.
- Wünsch, E. (1974). Synthesis of Peptides. In Houben-Weyl Methods of Organic Chemistry, Vol. XV/1.
- Dory, Y. L., et al. (2014). Synthesis of Gly-ψ[(Z)CF=CH]-Phe, a Fluoroalkene Dipeptide Isostere, and Its Incorporation into a Leu-enkephalin Peptidomimetic. The Journal of Organic Chemistry, 79(12), 5555-5565.
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Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
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